molecular formula C13H18F3N3O B2877505 N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine CAS No. 2202080-38-2

N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine

Cat. No.: B2877505
CAS No.: 2202080-38-2
M. Wt: 289.302
InChI Key: JBTDVAXZGIQWNH-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopentane ring, which is a five-membered ring of carbon atoms. The compound also contains a trifluoromethyl group (-CF3), which is a common substituent in organic chemistry known for its high electronegativity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the attachment of the cyclopentane ring. One possible method for synthesizing pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the cyclopentane ring would give the molecule a certain degree of rigidity. The trifluoromethyl group would likely have a significant effect on the molecule’s electronic properties due to its high electronegativity .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research into the synthesis and evaluation of pyrimidine compounds has shown significant antimicrobial activity. Studies have developed novel synthetic routes for pyrimidine derivatives that exhibit pronounced antibacterial properties, which are critical for addressing antibiotic resistance (S. Sirakanyan et al., 2021). Another study focused on synthesizing pyrimidine linked pyrazole heterocyclics, highlighting their potential in combating both bacterial infections and insect pests, demonstrating the versatility of pyrimidine derivatives in both healthcare and agricultural applications (P. P. Deohate et al., 2020).

Antifungal Applications

The antifungal effects of certain pyrimidin-amine derivatives have been investigated, with findings suggesting their efficacy against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. This research provides a foundation for developing new antifungal agents that could be crucial for agriculture and medicine (N. N. Jafar et al., 2017).

Carbon Dioxide Capture

In the context of environmental science, the compound has been investigated for its role in carbon dioxide absorption systems. A study aimed at finding a solvent to replace N-methyl-2-pyrrolidone (NMP) in CO2 absorption systems highlighted the importance of developing safer and more efficient methods for capturing carbon dioxide, thereby contributing to efforts to mitigate climate change (H. Karlsson et al., 2019).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of certain pyrimidine derivatives has been explored for potential applications in pharmaceuticals and agrochemicals. These studies aim to enhance the properties of pyrimidine compounds, such as their stability and biological activity, by introducing trifluoromethyl groups (V. Sukach et al., 2015).

Properties

IUPAC Name

N,N-dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-8-17-11(13(14,15)16)7-12(18-8)20-10-6-4-5-9(10)19(2)3/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDVAXZGIQWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2CCCC2N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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